6-[(2E)-2-benzylidenehydrazinyl]-N-methyl-N'-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine
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Overview
Description
N2-METHYL-6-[(2E)-2-(PHENYLMETHYLIDENE)HYDRAZIN-1-YL]-N4-[3-(TRIFLUOROMETHYL)PHENYL]-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound characterized by its unique triazine core structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. The presence of trifluoromethyl and phenylmethylidene groups contributes to its distinct chemical properties and reactivity.
Preparation Methods
The synthesis of N2-METHYL-6-[(2E)-2-(PHENYLMETHYLIDENE)HYDRAZIN-1-YL]-N4-[3-(TRIFLUOROMETHYL)PHENYL]-1,3,5-TRIAZINE-2,4-DIAMINE typically involves multiple steps, starting with the preparation of the triazine core. The synthetic route may include the following steps:
Formation of the Triazine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazine ring.
Introduction of the Hydrazinyl Group: The hydrazinyl group is introduced through a reaction with hydrazine derivatives.
Addition of the Phenylmethylidene Group: This step involves the condensation of the hydrazinyl intermediate with benzaldehyde or its derivatives.
Incorporation of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under radical or nucleophilic conditions.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
N2-METHYL-6-[(2E)-2-(PHENYLMETHYLIDENE)HYDRAZIN-1-YL]-N4-[3-(TRIFLUOROMETHYL)PHENYL]-1,3,5-TRIAZINE-2,4-DIAMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the phenylmethylidene and trifluoromethyl groups, using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N2-METHYL-6-[(2E)-2-(PHENYLMETHYLIDENE)HYDRAZIN-1-YL]-N4-[3-(TRIFLUOROMETHYL)PHENYL]-1,3,5-TRIAZINE-2,4-DIAMINE has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N2-METHYL-6-[(2E)-2-(PHENYLMETHYLIDENE)HYDRAZIN-1-YL]-N4-[3-(TRIFLUOROMETHYL)PHENYL]-1,3,5-TRIAZINE-2,4-DIAMINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
N2-METHYL-6-[(2E)-2-(PHENYLMETHYLIDENE)HYDRAZIN-1-YL]-N4-[3-(TRIFLUOROMETHYL)PHENYL]-1,3,5-TRIAZINE-2,4-DIAMINE can be compared with other similar compounds, such as:
Trifluoromethylated Triazines: These compounds share the trifluoromethyl group and triazine core but differ in other substituents.
Phenylmethylidene Hydrazines: These compounds have the phenylmethylidene hydrazine moiety but lack the triazine core.
Triazine Derivatives: Various triazine derivatives with different substituents can be compared to highlight the unique properties of the compound.
The uniqueness of N2-METHYL-6-[(2E)-2-(PHENYLMETHYLIDENE)HYDRAZIN-1-YL]-N4-[3-(TRIFLUOROMETHYL)PHENYL]-1,3,5-TRIAZINE-2,4-DIAMINE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C18H16F3N7 |
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Molecular Weight |
387.4 g/mol |
IUPAC Name |
2-N-[(E)-benzylideneamino]-6-N-methyl-4-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C18H16F3N7/c1-22-15-25-16(24-14-9-5-8-13(10-14)18(19,20)21)27-17(26-15)28-23-11-12-6-3-2-4-7-12/h2-11H,1H3,(H3,22,24,25,26,27,28)/b23-11+ |
InChI Key |
WYSLEQMVBCKQSV-FOKLQQMPSA-N |
Isomeric SMILES |
CNC1=NC(=NC(=N1)N/N=C/C2=CC=CC=C2)NC3=CC=CC(=C3)C(F)(F)F |
Canonical SMILES |
CNC1=NC(=NC(=N1)NN=CC2=CC=CC=C2)NC3=CC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
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